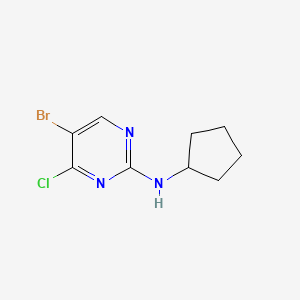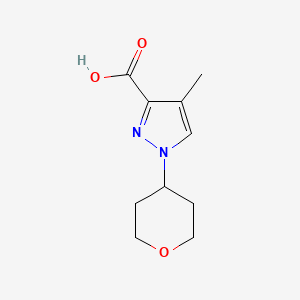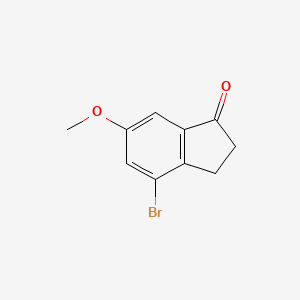![molecular formula C7H11ClN4 B1383682 N-[(pyridin-4-yl)methyl]guanidine hydrochloride CAS No. 2060008-97-9](/img/structure/B1383682.png)
N-[(pyridin-4-yl)methyl]guanidine hydrochloride
Vue d'ensemble
Description
N-[(pyridin-4-yl)methyl]guanidine hydrochloride (NPMG-HCl) is a guanidine derivative that has been studied for its potential applications in a variety of scientific fields. NPMG-HCl is a white crystalline powder that is soluble in water and other polar solvents. NPMG-HCl has been studied for its potential therapeutic effects, including its potential to treat certain types of cancer, its role in improving cognitive function, and its potential to reduce inflammation.
Applications De Recherche Scientifique
Conformational Control in Guanidine Derivatives
- Conformational Analysis: The synthesis and conformational analysis of pyridin-2-yl guanidine derivatives have been explored, highlighting significant differences in the dihedral angle between the guanidine/ium moiety and the pyridine ring in salts compared to protected derivatives. These studies are crucial for understanding the molecular dynamics and potential applications of N-[(pyridin-4-yl)methyl]guanidine hydrochloride in various fields (Kelly et al., 2011).
Catalytic Applications
- Catalyst for Heck-Mizoroki Coupling Reactions: N-Aryl-N′,N″-di(pyridin-2-yl)- and N-aryl-N′,N″-bis(6-methylpyridin-2-yl)guanidines have been synthesized and used as catalysts in Heck-Mizoroki coupling reactions. This demonstrates the potential use of N-[(pyridin-4-yl)methyl]guanidine hydrochloride in facilitating important chemical reactions (Mishra et al., 2019).
Synthesis of Complexes and Ligands
- Synthesis of Cobalt Complexes: The synthesis of guanidine-pyridine hybrid ligands and their application in forming cobalt complexes has been studied. These complexes exhibit unique structural characteristics and potential for various applications in coordination chemistry (Hoffmann et al., 2009).
- Synthesis of Pyrimidine Derivatives: N-(4-Methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine, a pyrimidine derivative, has been synthesized, showcasing the utility of N-[(pyridin-4-yl)methyl]guanidine hydrochloride in the creation of new chemical entities (He et al., 2006).
Oxidative Cyclization
- Oxidative Cyclization Processes: Studies on the oxidative cyclization of pyridinyl guanidine derivatives provide insights into novel synthetic pathways, relevant for developing new compounds and materials (Ishimoto et al., 2015).
Biomedical Applications
- Insulinotropic Activity in Antidiabetic Agents: Substituted N-(thieno[2,3-b]pyridin-3-yl)-guanidine and related compounds have been developed as a new class of antidiabetic agents, showing in vitro insulinotropic activity. This highlights the biomedical potential of N-[(pyridin-4-yl)methyl]guanidine hydrochloride (Bahekar et al., 2007).
Analysis of Superbases
- Study of Bicyclic Guanidine Superbases: Pyridine substituted with bicyclic guanidine groups has been analyzed as potential superbases, combining spectroscopic, diffraction, and computational techniques. This provides a foundation for the development of new superbases using N-[(pyridin-4-yl)methyl]guanidine hydrochloride (Schwamm et al., 2016).
Drug Design and Therapeutics
- Template for Drug Design Against Leukemia: Synthesis and characterization of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia, exemplify the role of N-[(pyridin-4-yl)methyl]guanidine hydrochloride in therapeutic applications (Moreno-Fuquen et al., 2021).
Propriétés
IUPAC Name |
2-(pyridin-4-ylmethyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c8-7(9)11-5-6-1-3-10-4-2-6;/h1-4H,5H2,(H4,8,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVOGEKLWLJJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1383601.png)
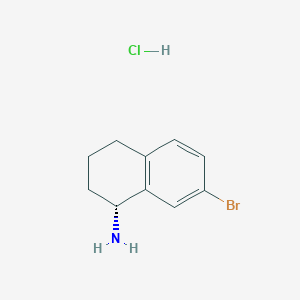
![3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid](/img/structure/B1383604.png)
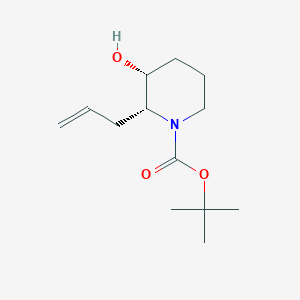
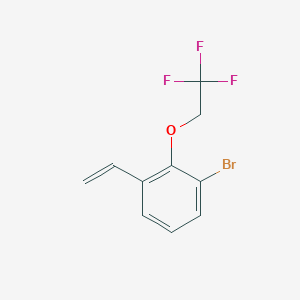
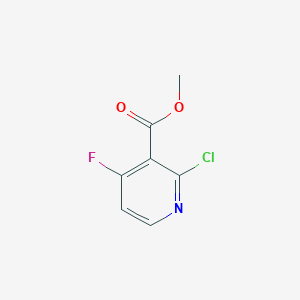
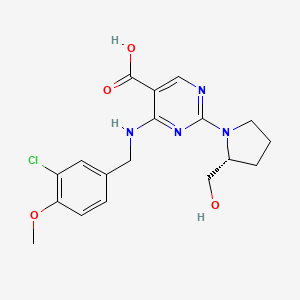
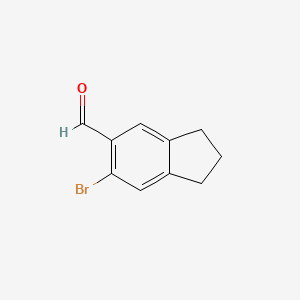
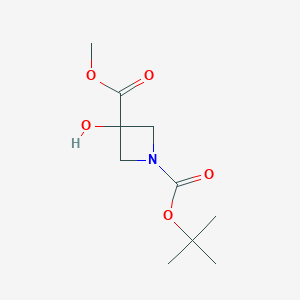
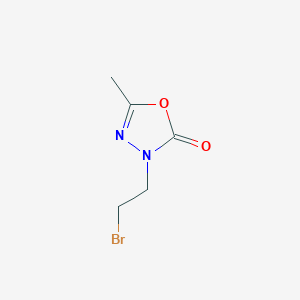
![{1-Azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B1383618.png)
